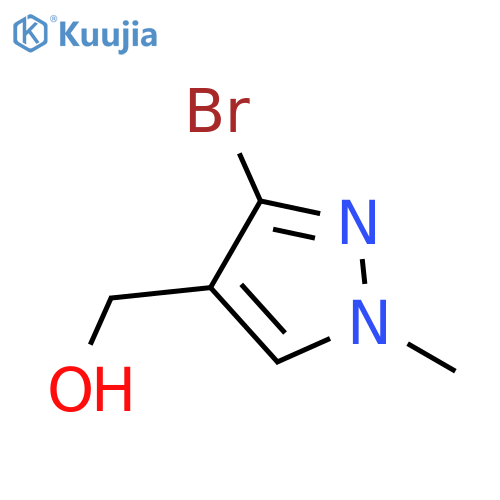Cas no 1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol)

1781654-27-0 structure
商品名:(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
CAS番号:1781654-27-0
MF:C5H7BrN2O
メガワット:191.025880098343
MDL:MFCD30535081
CID:4613683
PubChem ID:84719611
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
-
- MDL: MFCD30535081
- インチ: 1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
- InChIKey: OUSSWGFQUVLOAV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CO)=CN(C)N=1
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555066-100 mg |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 100MG |
€393.30 | 2022-03-24 | ||
| abcr | AB555066-250 mg |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 250MG |
€528.40 | 2022-03-24 | ||
| Enamine | EN300-331954-0.5g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 0.5g |
$579.0 | 2023-09-04 | |
| TRC | B814315-10mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB555066-1g |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 1g |
€1130.50 | 2024-08-02 | ||
| Chemenu | CM423146-250mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95%+ | 250mg |
$353 | 2023-03-26 | |
| Enamine | EN300-331954-0.05g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 0.05g |
$174.0 | 2023-09-04 | |
| Enamine | EN300-331954-1.0g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-331954-5.0g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 5.0g |
$2152.0 | 2023-02-23 | |
| Chemenu | CM423146-100mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95%+ | 100mg |
$256 | 2023-03-26 |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
4. Water
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1781654-27-0)(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

清らかである:99%
はかる:100mg
価格 ($):248.0